

"DM50 impurity 1-d9-1" molecular weight and formula

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Compound of Interest

Compound Name: DM50 impurity 1-d9-1

Cat. No.: B12416018

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In-depth Technical Guide: DM50 Impurity 1-d9-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and biological context of **DM50 impurity 1-d9-1**, a deuterated analog of a maytansinoid impurity. Maytansinoids are a class of potent microtubule-targeting agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of maytansinoid-based therapeutics.

Molecular Profile of DM50 Impurity 1-d9-1

DM50 impurity 1-d9-1 is a stable-isotope labeled version of a specific impurity associated with a maytansinoid designated as DM50. The "-d9" nomenclature indicates the presence of nine deuterium atoms, which makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Formula and Molecular Weight

A summary of the key molecular data for **DM50 impurity 1-d9-1** is presented in the table below.



| Parameter | Value | Reference |
|-------------------|--------------------------------|-----------|
| Synonyms | (14S,16S,32S,33S,2R,4S,10E, | |
| | 12E,14R)-86-chloro-14- | |
| | hydroxy-85,14-dimethoxy- | |
| | 33,2,7,10-tetramethyl-12,6- | |
| | dioxo-7-aza-1(6,4)-oxazinana- | |
| | 3(2,3)-oxirana-8(1,3)- | [1] |
| | benzenacyclotetradecaphane- | |
| | 10,12-diene-4-carbothioic acid | |
| | S-(4-(2,5-dioxo-2,5-dihydro- | |
| | 1H-pyrrol-1-yl)butyl) ester | |
| | (trimethyl-d9) | |
| Molecular Formula | C39H47D9CIN3O10S | [1] |
| Molecular Weight | 803.45 g/mol | [1] |

Biological Context: Maytansinoids and Their Mechanism of Action

Maytansinoids, including derivatives like DM1 and DM4, are highly cytotoxic compounds that function by disrupting microtubule dynamics, a critical process for cell division.[2][3] Their potent anti-mitotic activity makes them effective payloads for ADCs, which selectively deliver these toxins to cancer cells.

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding occurs at the vinca domain, preventing the polymerization and promoting the depolymerization of microtubules. The suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.





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Caption: Signaling pathway of maytansinoid-based ADCs.

Experimental Protocols for Impurity Analysis

The accurate detection and quantification of maytansinoid impurities are critical for ensuring the safety and efficacy of ADC therapeutics. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for this purpose.

Sample Preparation

Given that maytansinoids with free thiol groups can form dimers or react with other molecules in the sample matrix, a sample pretreatment step is often necessary.

- Reduction: Treat the sample with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to cleave any disulfide bonds.
- Alkylation: Block the free thiol groups with an alkylating agent, like N-ethylmaleimide (NEM), to prevent reformation of disulfide bonds and improve chromatographic performance.
- Protein Precipitation: For samples in a biological matrix (e.g., serum), precipitate proteins
 using a solvent like acetonitrile.
- Solid-Phase Extraction (SPE): Further clean up the sample using a C18 SPE cartridge to remove interfering substances.

HPLC-MS/MS Analysis



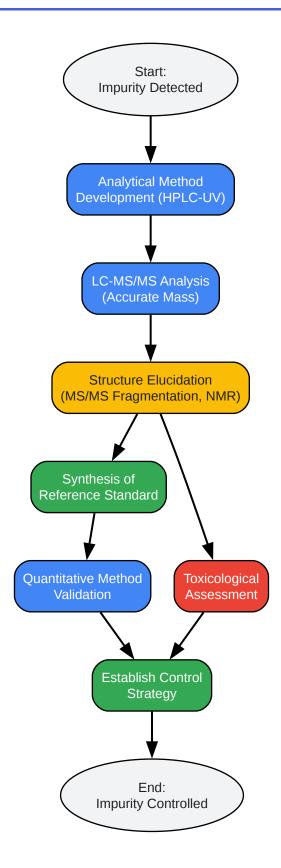
A validated LC-MS/MS method is essential for the sensitive and specific quantification of maytansinoid impurities.

| Parameter | Recommended Conditions | |
|------------------|---|--|
| HPLC Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 μm particle size) | |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient | A 10-minute gradient elution is typically sufficient for separation. | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Injection Volume | 10 - 20 μL | |
| MS Ionization | Electrospray Ionization (ESI) in positive ion mode | |
| MS Detection | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | |

Logical Workflow for Impurity Identification and Characterization

The identification and characterization of unknown impurities in pharmaceutical products follow a structured workflow to ensure comprehensive analysis and regulatory compliance.





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Caption: Logical workflow for pharmaceutical impurity analysis.



This guide provides foundational information on **DM50 impurity 1-d9-1** and the broader context of maytansinoid analysis. For specific applications, further method development and validation are required to meet regulatory standards and ensure product quality.

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